Myristyl isostearate
Description
Structure
2D Structure
Properties
CAS No. |
94247-26-4 |
|---|---|
Molecular Formula |
C32H64O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
tetradecyl 16-methylheptadecanoate |
InChI |
InChI=1S/C32H64O2/c1-4-5-6-7-8-9-10-15-18-21-24-27-30-34-32(33)29-26-23-20-17-14-12-11-13-16-19-22-25-28-31(2)3/h31H,4-30H2,1-3H3 |
InChI Key |
HBPNTDBLHQHPLH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Other CAS No. |
94247-26-4 |
Origin of Product |
United States |
Scientific Research Applications
Cosmetic Applications
Myristyl isostearate is widely employed in cosmetic formulations for its beneficial properties:
- Emollient : It acts as an emollient, providing a smooth and soft feel to the skin. This makes it a popular ingredient in lotions, creams, and makeup products.
- Skin Conditioning Agent : It helps improve the texture of formulations while maintaining skin hydration. This property is particularly valuable in skincare products aimed at dry or sensitive skin.
- Stabilizer : In emulsions, this compound aids in stabilizing oil-in-water formulations, ensuring uniform distribution of ingredients .
Table 1: Cosmetic Products Containing this compound
| Product Type | Functionality | Concentration Range |
|---|---|---|
| Moisturizers | Emollient & Skin Conditioning | 1% - 10% |
| Foundations | Texture Enhancer | 2% - 5% |
| Sunscreens | Stabilizer & Emollient | 1% - 3% |
| Hair Care Products | Conditioning Agent | 0.5% - 2% |
Pharmaceutical Applications
In pharmaceuticals, this compound serves several roles:
- Penetration Enhancer : It has been studied for its ability to enhance the transdermal delivery of drugs by improving skin permeability. For instance, it has shown effectiveness in increasing the flux of certain therapeutic agents through the skin barrier .
- Solubilizing Agent : this compound can solubilize lipophilic drugs, enhancing their bioavailability when formulated into topical preparations .
Case Study: Penetration Enhancement
A study evaluated the effect of this compound on the transdermal delivery of 5-fluorouracil. Results indicated that while it did not significantly enhance penetration compared to control formulations, it maintained drug stability and solubility in the formulation .
Food Technology Applications
This compound finds limited use in food technology primarily as an emulsifier and stabilizer:
- Emulsification : It can help stabilize emulsions in food products, ensuring uniform texture and preventing separation.
- Flavoring Agent : Some studies suggest its use as a flavoring adjuvant due to its ability to enhance the sensory properties of food products .
Industrial Applications
In industrial applications, this compound serves various functions:
- Lubricant : It can be used as a lubricant in manufacturing processes where a non-toxic option is required.
- Plasticizer : Its properties allow it to function as a plasticizer in polymers and coatings, improving flexibility and durability.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Myristyl isostearate belongs to a broader class of fatty acid esters. Below is a detailed comparison with structurally and functionally analogous compounds:
Chemical and Physical Properties
*Estimated based on structural analogy.
Key Observations:
- Structural Isomerism : this compound and myristyl stearate share the same molecular formula (C₃₂H₆₄O₂ ) but differ in fatty acid structure (branched isostearic acid vs. linear stearic acid), leading to distinct physical states (liquid vs. solid) .
- Branching Effects : Branched esters (e.g., isostearyl isostearate) generally exhibit lower melting points and enhanced spreadability compared to linear analogs .
Research Findings:
- High-Risk Esters : Isopropyl myristate and myristyl myristate are well-documented comedogens, linked to acne exacerbation in clinical studies .
- Safety of Branched Esters : Isostearyl isostearate shows lower comedogenicity than its linear counterparts, attributed to reduced pore occlusion .
- This compound: Limited comedogenicity data exist, but its branched structure may offer advantages over linear esters like myristyl stearate .
Preparation Methods
Fundamental Reaction Mechanisms and Starting Materials
Myristyl isostearate is synthesized via esterification, where myristyl alcohol (tetradecanol) reacts with isostearic acid (a branched C18 fatty acid). The reaction typically follows acid-catalyzed mechanisms, though enzymatic and solid-catalyst approaches have gained traction for their environmental and efficiency benefits.
Isostearic Acid Production and Reactivity
Isostearic acid, a key precursor, is often synthesized through the dimerization of unsaturated fatty acids like oleic acid or via hydrogenation of isomerized linoleic acid. Its branched structure enhances solubility in nonpolar matrices, making it ideal for esterification with long-chain alcohols.
Catalytic Esterification Methods
Homogeneous Acid Catalysis
Conventional methods employ sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts. These proton donors facilitate nucleophilic acyl substitution, with water removal via azeotropic distillation or molecular sieves. For example, a 1:1 molar ratio of myristyl alcohol to isostearic acid heated at 120–150°C for 4–6 hours achieves yields exceeding 85%. However, homogeneous catalysts pose challenges in separation and generate acidic waste, necessitating neutralization steps.
Heterogeneous Solid Catalysts
Recent patents highlight zinc oxide (ZnO) as an effective solid catalyst for ester synthesis. In a method analogous to pentaerythritol stearate production, ZnO (1–5 wt%) enables esterification at 160–180°C with a 1:5–8 alcohol-to-acid ratio, yielding 90–95% product. The catalyst’s reusability and minimal environmental impact make it preferable for industrial scales.
Table 1: Comparative Analysis of Catalytic Methods
| Parameter | Homogeneous (H2SO4) | Heterogeneous (ZnO) |
|---|---|---|
| Temperature (°C) | 120–150 | 160–180 |
| Reaction Time (h) | 4–6 | 3–5 |
| Yield (%) | 85–88 | 90–95 |
| Catalyst Recovery | Not feasible | 90–95% recovery |
| Environmental Impact | High (acidic waste) | Low |
Enzymatic Esterification
Lipases (e.g., Candida antarctica Lipase B) catalyze this compound synthesis under mild conditions (40–60°C, solvent-free). This method achieves 80–85% yield in 24–48 hours, with high selectivity and no byproducts. While costly, enzymatic routes align with green chemistry principles.
Industrial-Scale Optimization Strategies
Molar Ratio and Stoichiometry
A 1:1.2 molar excess of isostearic acid ensures complete alcohol conversion, minimizing unreacted residues. Patent CN103880669A demonstrates that higher acid ratios (1:5–8) enhance reaction rates but require post-synthesis acid recovery.
Temperature and Pressure Control
Elevated temperatures (160–180°C) accelerate kinetics but risk thermal decomposition. Vacuum distillation (10–50 mmHg) mitigates this by reducing the boiling point of water, facilitating its removal without overheating.
Purification and Quality Control
Crude ester is purified via neutralization, washing, and distillation. Gas chromatography (GC) and nuclear magnetic resonance (NMR) confirm purity (>98%), while Fourier-transform infrared spectroscopy (FTIR) verifies ester bond formation (C=O stretch at 1740 cm−1).
Table 2: Analytical Characterization Parameters
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| GC | Retention time ~12.5 min | Purity assessment |
| NMR | δ 4.05 (t, –CH2OCO–) | Ester linkage confirmation |
| FTIR | 1740 cm−1 (C=O) | Functional group analysis |
Environmental and Economic Considerations
Solid catalysts like ZnO reduce waste generation and energy consumption compared to traditional acids. Lifecycle assessments indicate a 30% reduction in carbon footprint for heterogeneous methods. Enzymatic processes, though eco-friendly, remain niche due to high enzyme costs (∼$150/kg).
Q & A
Q. What are the standard protocols for synthesizing myristyl isostearate, and how can reaction efficiency be quantified?
this compound is synthesized via esterification of isostearic acid with myristyl alcohol, typically catalyzed by acid or enzymatic agents. A common method involves using Candida antarctica lipase as a biocatalyst under controlled temperatures (e.g., 60–70°C) to enhance yield and reduce byproducts . Efficiency can be quantified using gas chromatography (GC) to measure conversion rates or nuclear magnetic resonance (NMR) to confirm ester bond formation. Reaction parameters like molar ratios, catalyst loading, and solvent selection should be optimized iteratively .
Q. How should researchers characterize the purity and structural identity of this compound?
Characterization requires a combination of analytical techniques:
- Spectroscopy : NMR (¹H and ¹³C) to confirm molecular structure and ester linkages.
- Chromatography : High-performance liquid chromatography (HPLC) or GC to assess purity and detect residual reactants.
- Mass spectrometry (MS) : For molecular weight validation . Documentation should follow guidelines for chemical reporting, including detailed experimental conditions and instrument parameters to ensure reproducibility .
Q. What safety precautions are essential when handling this compound in laboratory settings?
While this compound is not classified as hazardous under OSHA standards, it may cause mild skin/eye irritation. Safety protocols include:
- Using personal protective equipment (PPE) such as gloves and goggles.
- Ensuring proper ventilation to avoid inhalation of aerosols.
- Storing away from strong oxidizers due to flammability risks . Contradictory safety data (e.g., NFPA vs. GHS classifications) should be reconciled by referencing updated SDS sheets and contextualizing experimental conditions .
Advanced Research Questions
Q. How do variations in alkyl chain branching (iso-C17) of this compound affect its physicochemical properties and emulsification performance?
The iso-C17 structure confers unique solubility and lubricity properties due to reduced crystallinity compared to linear chains. Researchers can:
- Measure melting points and viscosity profiles to correlate branching with physical stability.
- Conduct interfacial tension assays to evaluate emulsification efficiency in oil-water systems . Advanced studies might employ molecular dynamics simulations to predict branching effects on micelle formation .
Q. What methodologies are recommended for analyzing hydrolytic stability of this compound under extreme pH conditions?
Hydrolysis kinetics can be studied by:
- Incubating the compound in buffered solutions (pH 1–14) at elevated temperatures (e.g., 40–80°C).
- Sampling at intervals to quantify degradation products via HPLC or titration.
- Applying the Arrhenius equation to extrapolate shelf-life under ambient conditions . Note: Hydrolysis rates increase significantly in strongly acidic/alkaline environments, necessitating pH-neutral formulations for long-term stability .
Q. How can researchers resolve contradictions in ecotoxicological data for this compound?
Discrepancies in biodegradability claims (e.g., "may be hazardous to environment" vs. "biodegradable") require:
- Standardized OECD 301 tests to measure aerobic biodegradation.
- Toxicity assays using model organisms (e.g., Daphnia magna) to determine LC50 values.
- Cross-referencing regulatory databases (e.g., ECHA) and peer-reviewed ecotoxicity studies to contextualize risks .
Methodological Considerations
Q. What statistical approaches are appropriate for optimizing this compound synthesis parameters?
Design of Experiments (DoE) methodologies, such as response surface modeling (RSM), enable efficient optimization of variables like temperature, catalyst concentration, and reaction time. Central composite designs (CCD) can identify interactive effects and predict optimal conditions with minimal experimental runs .
Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed journals?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Report detailed reaction conditions (solvents, temperatures, purification methods).
- Include spectral data (NMR, IR) in supporting information.
- For novel compounds, provide elemental analysis and purity metrics (e.g., HPLC traces) .
Data Contradiction Analysis
Q. How can conflicting reports about this compound’s irritancy potential be addressed?
Discrepancies may arise from differences in test concentrations or model systems (e.g., human vs. animal studies). To resolve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
